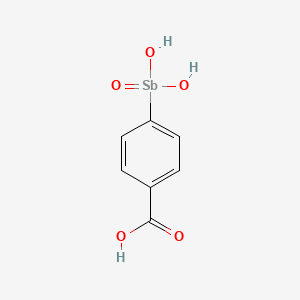

4-(Dihydroxy(oxido)stibino)benzoic acid

Description

Foundational Principles of Organoantimony(V) Chemistry

Organoantimony chemistry encompasses the study of compounds containing a carbon-antimony bond, with antimony existing in either the +3 or +5 oxidation state. rsc.org Organoantimony(V) compounds, often referred to as stiboranes, are characterized by a higher coordination number and a generally more stable nature compared to their antimony(III) counterparts. The antimony center in these compounds is typically pentacoordinate, often adopting a trigonal bipyramidal geometry.

A key feature of organoantimony(V) compounds is their pronounced Lewis acidity. This acidity arises from the presence of low-lying empty orbitals on the antimony atom, which can readily accept electron pairs from Lewis bases. This property is fundamental to their application in catalysis, where they can activate substrates for a variety of organic transformations. The organic substituents on the antimony atom play a crucial role in modulating this Lewis acidity; electron-withdrawing groups enhance it, while electron-donating groups diminish it.

The synthesis of organoantimony(V) compounds often begins with the oxidative addition to trivalent organoantimony precursors, known as stibines (R₃Sb). For instance, the reaction of a triaryl stibine (B1205547) with a dihalogen results in the formation of a dihalotriarylstiborane (Ar₃SbX₂). Further reactions can then be employed to introduce other functional groups.

The Benzoic Acid Moiety as a Scaffold in Inorganic and Organometallic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the realm of chemical synthesis. The presence of the carboxylic acid group provides a versatile handle for a multitude of chemical transformations. It can act as a directing group in electrophilic aromatic substitution, primarily guiding incoming electrophiles to the meta position due to its electron-withdrawing nature.

In the context of inorganic and organometallic chemistry, the carboxylate group of benzoic acid is an excellent ligand for metal ions. It can coordinate to metals in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs) with diverse topologies and potential applications in gas storage, separation, and catalysis.

Furthermore, the aromatic ring of the benzoic acid scaffold can be functionalized to tune the electronic and steric properties of the resulting metal complexes. This ability to systematically modify the ligand framework is a powerful tool in the rational design of new functional materials.

Research Significance of Aromatic Antimony Carboxylates and Related Species

Aromatic antimony carboxylates, a class of compounds to which 4-(dihydroxy(oxido)stibino)benzoic acid belongs, have emerged as a significant area of research due to their intriguing structural diversity and promising applications. These compounds often exhibit complex supramolecular architectures driven by a combination of coordination bonds, hydrogen bonding, and other non-covalent interactions.

The interplay between the antimony center and the carboxylate functionality gives rise to a range of interesting properties. For instance, the Lewis acidity of the antimony center can be influenced by the coordination of the carboxylate group. In turn, the reactivity of the carboxylic acid can be modulated by its attachment to the organoantimony fragment.

Research into aromatic antimony carboxylates has unveiled their potential in several key areas. In materials science, their ability to form extended networks makes them attractive candidates for the development of new porous materials and coordination polymers. In catalysis, the Lewis acidic antimony center, often in concert with the carboxylate group, can promote a variety of organic reactions. Moreover, a significant body of research has focused on the medicinal properties of antimony compounds, with some aromatic antimony derivatives showing promising biological activity, including antimicrobial and anticancer effects. The investigation of these compounds continues to be an active and fruitful area of chemical inquiry.

Properties

IUPAC Name |

4-stibonobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLCJKPCYRNMPN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Sb](=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202662 | |

| Record name | 4-(Dihydroxy(oxido)stibino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-25-1 | |

| Record name | 4-(Dihydroxy(oxido)stibino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dihydroxy(oxido)stibino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches to the Synthesis of 4 Dihydroxy Oxido Stibino Benzoic Acid

Synthetic Strategies for Organoantimony(V) Compounds from Precursors

The preparation of organoantimony(V) compounds, such as 4-(dihydroxy(oxido)stibino)benzoic acid, often commences with the synthesis of trivalent organoantimony precursors, known as organostibines. These are subsequently oxidized to the pentavalent state.

The formation of the crucial carbon-antimony bond is typically achieved through the reaction of an antimony(III) halide with an organometallic nucleophile. A common approach involves the use of Grignard reagents or organolithium compounds, which act as sources of carbanions to displace halide ions from antimony trichloride (B1173362) (SbCl₃).

For the synthesis of aryl-substituted stibines, a key precursor to this compound, the arylation of antimony trihalides is a well-established method. This can be accomplished through several routes, including the use of organolithium or Grignard reagents derived from a protected bromo- or iodobenzoic acid.

Another significant route to arylstibines is the modified Sandmeyer-type reaction, also known as the Bart reaction. This method involves the diazotization of an aromatic amine, in this case, 4-aminobenzoic acid, followed by a reaction with an antimony(III) salt, typically in the presence of a copper catalyst. The diazonium salt acts as an electrophile, and the antimony compound serves as the recipient of the aryl group.

A general representation of the Bart reaction for a substituted aniline (B41778) is as follows: ArNH₂ + 2HCl + 2NaNO₂ → [ArN₂]⁺Cl⁻ + 2NaCl + 2H₂O [ArN₂]⁺Cl⁻ + SbCl₃ → ArSbCl₄ + N₂

The resulting arylantimony tetrachloride can then be reduced to the corresponding aryldichlorostibine (ArSbCl₂).

Once the trivalent organostibine precursor is obtained, the next critical step is the oxidation of the antimony center from the +3 to the +5 oxidation state. The resulting pentacoordinate antimony compounds are known as stiboranes. This oxidation can be achieved using a variety of oxidizing agents.

Common oxidants for this transformation include halogens (such as chlorine or bromine), hydrogen peroxide, and even atmospheric oxygen under certain conditions. For instance, the reaction of a triarylstibine with a halogen yields a triaryldihalostiborane:

Ar₃Sb + X₂ → Ar₃SbX₂ (where X = Cl, Br)

For the synthesis of stibonic acids like this compound, a key intermediate is often an arylantimony tetrahalide (ArSbX₄), which is generated from the corresponding aryldichlorostibine (ArSbCl₂) by reaction with a halogen. Subsequent hydrolysis of this pentavalent intermediate leads to the formation of the arylstibonic acid. The hydrolysis step involves the replacement of the halide ligands with hydroxyl and oxo groups.

ArSbCl₄ + 3H₂O → ArSbO(OH)₂ + 4HCl

Targeted Functionalization of Benzoic Acid Derivatives for Antimony Incorporation

An alternative approach to the synthesis of this compound involves the direct incorporation of an antimony moiety onto a pre-functionalized benzoic acid derivative. This strategy relies on the principles of electrophilic aromatic substitution or the use of directed metallation reactions.

While direct stibonation of benzoic acid is not a commonly reported high-yield procedure due to the deactivating nature of the carboxylic acid group, related methodologies can be envisioned. One potential route involves the use of a protected benzoic acid derivative, for example, 4-bromobenzoic acid methyl ester. The bromine atom can be converted into an organometallic nucleophile, such as a Grignard or organolithium reagent. This nucleophile can then react with an antimony(III) halide to form the C-Sb bond. Subsequent deprotection of the carboxylic acid and oxidation of the antimony center would lead to the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could also be adapted for this purpose. For instance, a boronic acid or organotin derivative of benzoic acid could be coupled with an appropriate antimony halide in the presence of a palladium catalyst. However, the development of such methods for antimony compounds is less advanced compared to other organometallic couplings.

Convergent Synthesis of this compound: A Detailed Perspective

A convergent synthetic approach aims to construct the target molecule from several independently synthesized fragments. For this compound, this would typically involve the preparation of a functionalized aromatic precursor and a suitable antimony-containing reagent, followed by their coupling.

A plausible multi-step synthesis of this compound can be outlined based on established organoantimony chemistry. One of the most direct routes is the Bart-Schmidt reaction, which is a variation of the Bart reaction.

A potential synthetic sequence is as follows:

Diazotization of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is treated with sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Reaction with Antimony Trichloride (Bart Reaction): The freshly prepared diazonium salt solution is then added to a solution of antimony trichloride, often in the presence of a copper(I) salt catalyst. This reaction forms 4-carboxyphenylantimony tetrachloride.

Hydrolysis: The resulting 4-carboxyphenylantimony tetrachloride is then hydrolyzed, typically by treatment with water or a dilute base, to yield this compound.

An alternative sequence could start from 4-iodobenzoic acid:

Formation of a Grignard or Organolithium Reagent: 4-Iodobenzoic acid would first need to be protected, for instance, as its methyl ester. The iodo group can then be converted to a magnesium or lithium derivative.

Reaction with Antimony Trichloride: The organometallic derivative of the protected benzoic acid is then reacted with antimony trichloride to form a dihalo(4-methoxycarbonylphenyl)stibine.

Oxidation and Hydrolysis: The resulting stibine (B1205547) is then oxidized to the antimony(V) state using a suitable oxidizing agent, followed by hydrolysis of the ester group and the antimony-halogen bonds to afford the final product.

The efficiency and purity of the synthesized this compound are highly dependent on the careful control of various reaction parameters. Optimization of these parameters is a critical aspect of developing a robust synthetic protocol.

Key parameters that require optimization include:

Temperature: The diazotization step must be conducted at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent reaction with the antimony salt may require controlled heating to proceed at a reasonable rate.

Solvent: The choice of solvent is crucial for all steps. For the Bart reaction, aqueous media are common, but the solubility of the reactants and intermediates must be considered. Organic co-solvents may be necessary in some cases.

pH: The pH of the reaction medium can significantly influence the stability of the diazonium salt and the outcome of the hydrolysis step. Careful control of pH is necessary to ensure the formation of the desired stibonic acid and to prevent the formation of polymeric side products.

Stoichiometry of Reagents: The molar ratios of the reactants, including the aniline, sodium nitrite, acid, and antimony salt, must be carefully controlled to maximize the yield and minimize the formation of byproducts.

Catalyst: In the Bart reaction, the type and concentration of the copper catalyst can have a profound effect on the reaction rate and yield.

A systematic approach to optimization, such as a factorial design of experiments, can be employed to identify the optimal set of conditions. rsc.orgpubliscience.org For instance, the effect of temperature, reaction time, and reactant concentration on the yield could be studied to determine the ideal parameters.

The following interactive table illustrates a hypothetical optimization study for the hydrolysis step of 4-carboxyphenylantimony tetrachloride, showcasing how different parameters can influence the final product yield.

Purity of the final product is another critical consideration. Recrystallization from a suitable solvent is a common method for purification. The choice of solvent will depend on the solubility characteristics of this compound and any impurities present. Spectroscopic techniques such as NMR and IR, as well as elemental analysis, are essential for confirming the identity and purity of the synthesized compound.

The following interactive table presents a summary of potential synthetic routes with their key characteristics.

Advanced Purification and Isolation Techniques for Organoantimony(V) Compounds

The synthesis of this compound and related organoantimony(V) compounds invariably produces a crude product that contains unreacted starting materials, by-products, and other impurities. The isolation and purification of the target compound are therefore critical steps to ensure a high degree of purity, which is essential for accurate analytical characterization and subsequent applications. A variety of advanced techniques are employed, often in combination, to achieve the desired purity of these solid compounds. The primary methods revolve around recrystallization and chromatography, each leveraging different physicochemical properties of the compound.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edu The method is based on the principle of differential solubility: the impure compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then the solution is slowly cooled. mt.com As the temperature decreases, the solubility of the target compound drops, leading to the formation of crystals. ma.edu The slower the cooling process, the larger and purer the crystals, as the organized crystal lattice structure tends to exclude impurity molecules. youtube.com

Key steps and considerations in the recrystallization of organoantimony(V) compounds include:

Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. youtube.com For organoantimony compounds, solvents such as toluene, dichloromethane (B109758) (CH₂Cl₂), and various alcohols are often evaluated. rsc.orgacs.org Frequently, a mixed-solvent system is required to achieve the optimal solubility profile.

Isolation: Following crystallization, the pure solid is isolated from the solvent (mother liquor) typically via vacuum filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces and subsequently dried under vacuum.

Chromatographic Techniques

Chromatography encompasses a range of laboratory techniques used to separate the components of a mixture. adarshcollege.in The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase that percolates through it. libretexts.org For the purification of non-volatile, thermally stable organoantimony(V) compounds like this compound, liquid chromatography is the most relevant approach. nih.gov

Column Chromatography: This is one of the most widely used purification methods in synthetic chemistry. nih.gov The crude mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. nih.gov A liquid solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure compound are combined and the solvent evaporated.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography. It utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to superior separation and faster analysis times. excedr.com For acidic compounds, reverse-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with acid modifiers.

Ion-Exchange Chromatography (IEC): This technique is particularly suitable for ionizable compounds. adarshcollege.in Since this compound possesses an acidic carboxylic group, it can be separated in its anionic (carboxylate) form. IEC utilizes a stationary phase with charged functional groups that interact with oppositely charged analyte ions. adarshcollege.in The bound compound can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their physical size. nih.govexcedr.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules diffuse into the pores, increasing their path length and causing them to elute later. adarshcollege.in This method is effective for separating the desired organoantimony compound from polymeric impurities or very small by-products.

The following table summarizes the principles and applications of these advanced purification techniques for organoantimony(V) compounds.

| Technique | Principle of Separation | Primary Advantages | Typical Application for Organoantimony(V) Compounds |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. mt.comma.edu | Simple, cost-effective, and can yield very high purity for crystalline solids. | Final purification step to obtain high-purity, crystalline this compound. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. nih.gov | High capacity, versatile for a wide range of compounds. | Removal of significant impurities or by-products after the initial reaction work-up. |

| HPLC | High-resolution separation based on partitioning between stationary and mobile phases under high pressure. excedr.com | High speed, high resolution, and excellent reproducibility; suitable for analytical and preparative scales. | Isolation of high-purity material from complex mixtures or separation of closely related isomers. |

| Ion-Exchange (IEC) | Reversible electrostatic interaction between charged analytes and a charged stationary phase. adarshcollege.in | Highly selective for charged or ionizable molecules like carboxylic acids. | Purification of this compound by exploiting its acidic carboxyl group. |

| Size-Exclusion (SEC) | Separation based on the hydrodynamic volume (size) of molecules as they pass through a porous stationary phase. nih.govexcedr.com | Gentle method that preserves the structure of large molecules; useful for desalting. | Removal of high-molecular-weight polymers or low-molecular-weight salt by-products. |

The selection of a specific purification strategy or a combination of techniques depends on the nature and quantity of the impurities present in the crude product. Often, an initial purification by column chromatography is followed by a final recrystallization step to obtain an analytically pure sample of this compound. The purity is then confirmed using analytical methods such as NMR spectroscopy and mass spectrometry. rsc.org

Comprehensive Structural Characterization and Spectroscopic Elucidation of 4 Dihydroxy Oxido Stibino Benzoic Acid

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(dihydroxy(oxido)stibino)benzoic acid and to understanding the electronic environment of its constituent atoms and functional groups.

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of analogous aromatic carboxylic acids and organoantimony compounds. libretexts.orgreddit.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet in the downfield region of 10–12 ppm, a characteristic chemical shift for such protons. libretexts.org The protons of the stibonic acid moiety (Sb-(OH)₂) would also likely produce a broad signal, the position of which would be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to form a typical AA'BB' system, appearing as two distinct doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 160–180 ppm range. libretexts.orgoregonstate.edu The four distinct carbons of the aromatic ring would resonate in the typical aromatic region of approximately 120–150 ppm. The carbon atom directly bonded to the antimony (the ipso-carbon) would be influenced by the heavy atom effect and its chemical shift would provide insight into the electronic nature of the Sb-C bond.

Heteronuclear NMR: While less common, NMR spectroscopy of antimony isotopes (¹²¹Sb and ¹²³Sb) could offer direct information about the chemical environment and coordination at the antimony center. However, such studies on arylstibonic acids are not frequently reported in the literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -COOH | 10.0 - 12.0 | broad singlet | Position is solvent and concentration dependent. libretexts.org |

| Ar-H (ortho to -COOH) | 7.9 - 8.2 | doublet | |

| Ar-H (ortho to -SbO₃H₂) | 7.4 - 7.7 | doublet | |

| -Sb(OH)₂ | Variable | broad singlet | Position is highly variable due to exchange. |

| ¹³C NMR | |||

| -C OOH | 165 - 180 | singlet | Characteristic range for carboxylic acid carbonyls. libretexts.org |

| Ar-C (ipso to -COOH) | 130 - 135 | singlet | |

| Ar-C (ortho to -COOH) | 129 - 132 | singlet | |

| Ar-C (ortho to -SbO₃H₂) | 133 - 138 | singlet | |

| Ar-C (ipso to -SbO₃H₂) | 140 - 145 | singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in the molecule by probing their characteristic vibrational frequencies. youtube.com

Carboxylate Group Vibrations: The carboxylic acid group exhibits highly characteristic bands. In the solid state, where carboxylic acids typically exist as hydrogen-bonded dimers, a very broad O–H stretching absorption is observed in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the dimerized acid gives rise to a strong, sharp band around 1700-1710 cm⁻¹. libretexts.org

Antimony-Oxygen Bond Vibrations: The vibrations associated with the stibonic acid moiety occur at lower frequencies. Bands attributable to Sb–O stretching and bending vibrations are typically found in the fingerprint region of the IR spectrum, generally below 800 cm⁻¹. ekb.eg Published data on related antimony oxides and antimonates show characteristic absorptions for Sb–O bending around 440-620 cm⁻¹ and for Sb–O–Sb bridges in the 690-750 cm⁻¹ range, indicating that in the solid state, the compound likely exists as an oligomeric or polymeric structure with intermolecular Sb–O–Sb linkages. researchgate.netresearchgate.net

Raman spectroscopy is complementary to IR, particularly for the symmetric vibrations of the Sb-O bonds and the aromatic ring, which may be weak or inactive in the IR spectrum. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O–H stretch | IR | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid (-COOH) | C=O stretch | IR, Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |

| Aromatic Ring | C=C stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| Stibonic Acid (-SbO₃H₂) | Sb–O–Sb stretch | IR | 690 - 750 | Medium |

| Stibonic Acid (-SbO₃H₂) | Sb–O stretch/bend | IR, Raman | 440 - 620 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the precise molecular weight of a compound and structural information based on its fragmentation patterns. libretexts.org

For this compound (C₇H₇O₅Sb), the calculated monoisotopic mass is 291.9358 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, thus verifying the elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo fragmentation. chemguide.co.ukwikipedia.org Predictable fragmentation pathways for this structure include:

Loss of a hydroxyl radical: A peak corresponding to [M-17]⁺ from the loss of an •OH group from the stibonic acid moiety.

Loss of the carboxyl group: A peak at [M-45]⁺ resulting from the cleavage of the C–C bond to lose •COOH. libretexts.org

Cleavage of the C–Sb bond: Fission of the bond between the aromatic ring and the antimony atom, leading to fragments corresponding to the benzoic acid cation and the stibonic acid moiety.

Given that arylstibonic acids have a propensity to form large, oxo-bridged clusters, soft ionization techniques like Electrospray Ionization (ESI-MS) may be more suitable and could reveal the presence of oligomeric species in solution. nih.gov

Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. libretexts.org

While a single-crystal X-ray diffraction structure for this compound has not been reported in the reviewed literature, the coordination geometry of the antimony(V) center can be inferred from the structures of related arylstibonic acids and organoantimony(V) compounds. nih.govnih.gov

In the solid state, stibonic acids rarely exist as discrete monomers, RSbO(OH)₂. Instead, they typically undergo extensive intermolecular condensation and hydrogen bonding to form complex oligomeric or polymeric networks. nih.gov In these structures, the antimony(V) center is commonly observed to be six-coordinate, adopting a distorted octahedral geometry. The coordination sphere would consist of the aryl carbon atom, one or two terminal oxygen atoms (as oxo or hydroxo ligands), and multiple bridging oxygen atoms that link to adjacent antimony centers, forming Sb–O–Sb linkages. researchgate.net This arrangement allows for the stabilization of the electron-deficient antimony center and the formation of a robust, hydrogen-bonded supramolecular assembly.

The precise measurement of bond lengths from a crystal structure provides critical insight into bonding characteristics. Based on data from analogous structurally characterized organoantimony(V) compounds, typical bond lengths can be estimated.

The Sb–C bond length between the antimony atom and the phenyl ring is expected to be in the range of 2.10–2.15 Å. The Sb–O bond lengths are highly dependent on the nature of the oxygen ligand. A terminal, doubly bonded oxo group (Sb=O) would exhibit a shorter bond length compared to a singly bonded hydroxyl group (Sb–OH) or a bridging oxo group (Sb–O–Sb). Typical Sb–O single bond distances in related Sb(V) complexes are found to be in the range of 1.95–2.07 Å. mdpi.com The geometry of the benzoic acid moiety is expected to be largely planar, with C–C bond lengths within the aromatic ring and C–O bond lengths in the carboxyl group conforming to standard values.

Table 3: Typical Bond Lengths in Organoantimony(V) Compounds

| Bond | Bond Type | Expected Length (Å) | Notes |

| Sb–C | Antimony - Aromatic Carbon | 2.10 - 2.15 | |

| Sb–O | Antimony - Hydroxyl Oxygen | 1.98 - 2.07 | mdpi.com |

| Sb–O | Antimony - Bridging Oxygen | 2.00 - 2.10 | |

| C=O | Carboxylic Acid Carbonyl | 1.20 - 1.25 | |

| C–O | Carboxylic Acid Hydroxyl | 1.31 - 1.36 |

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Architectures

The carboxylic acid group is a well-established motif for forming robust hydrogen-bonded dimers. In many benzoic acid derivatives, two molecules associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a centrosymmetric R²₂(8) ring motif. This dimerization is a common feature in the crystal structures of carboxylic acids and is a strong directing force in their self-assembly. For instance, the crystal structure of benzoic acid itself is characterized by such centrosymmetric dimers. researchgate.net Similarly, derivatives like 4-(benzyloxy)benzoic acid also exhibit this acid-acid homodimer formation. nih.gov It is highly probable that this compound also forms similar dimeric structures driven by the carboxylic acid groups.

In addition to the carboxylic acid dimers, the dihydroxy(oxido)stibino group offers further opportunities for extensive hydrogen bonding. The antimony-bound hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxo (=O) group can act as a hydrogen bond acceptor. This allows for the formation of a more complex and extended hydrogen-bonding network, linking the fundamental carboxylic acid dimers into higher-order supramolecular architectures, such as chains, sheets, or three-dimensional frameworks. The presence of multiple hydrogen bond donor and acceptor sites within the same molecule facilitates the creation of intricate and stable crystal lattices.

The interplay between the different hydrogen bonding motifs is critical in determining the final crystal structure. The strength and directionality of these bonds, influenced by the electronic nature of the substituents on the benzoic acid ring, guide the molecular recognition and self-assembly processes. Theoretical studies on substituted benzoic acids have shown that electron-releasing groups can lead to the formation of more stable hydrogen bonds. researchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O | Centrosymmetric Dimer |

| Stibonic Acid (-Sb-OH) | Stibonic Acid (-Sb=O) | O-H···O | Chain/Sheet Formation |

| Stibonic Acid (-Sb-OH) | Carboxylic Acid (C=O) | O-H···O | Inter-dimer Linkage |

| Carboxylic Acid (-COOH) | Stibonic Acid (-Sb=O) | O-H···O | Inter-dimer Linkage |

Powder X-ray Diffraction for Phase Purity and Polymorphic Forms

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of crystalline solids, including this compound. This method provides a unique fingerprint of the crystalline phase, allowing for the confirmation of its identity and the assessment of its purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the compound.

The PXRD pattern of a newly synthesized batch of this compound can be compared with a reference pattern, if available, to confirm the formation of the desired crystalline phase. The absence of peaks corresponding to starting materials or potential impurities would indicate a high degree of phase purity.

Furthermore, PXRD is a primary tool for the investigation of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not widely reported, the potential for different hydrogen-bonding arrangements suggests that polymorphism could be possible. A study on 2,4-dihydroxybenzoic acid revealed a new polymorph, highlighting the importance of thorough crystallographic screening for this class of compounds. nih.gov Any variations in the synthetic or crystallization conditions could potentially lead to the formation of different polymorphic forms of this compound, each with its unique PXRD pattern.

A typical PXRD analysis would involve recording the diffraction pattern over a specific range of 2θ values. The positions and relative intensities of the diffraction peaks would then be tabulated to characterize the crystalline phase.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Phase of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 65 |

| 21.1 | 4.21 | 90 |

| 25.4 | 3.50 | 75 |

| 28.7 | 3.11 | 50 |

This table is hypothetical and for illustrative purposes only, as specific experimental PXRD data for this compound was not found in the provided search results.

Coordination Chemistry and Ligand Design Principles for 4 Dihydroxy Oxido Stibino Benzoic Acid

The Dihydroxy(oxido)stibino Moiety as a Multifunctional Ligand

The dihydroxy(oxido)stibino group is a highly versatile functional group in ligand design, capable of acting as both an electron pair acceptor and a donor. This ambiphilic nature is rooted in the electronic properties of the pentavalent antimony center and its associated oxygen atoms.

The antimony atom in the pentavalent oxidation state (Sb(V)) is characterized by significant Lewis acidity. This property is intrinsically greater than in its trivalent (Sb(III)) counterparts, an effect that is amplified by the presence of electronegative oxygen atoms. The oxidation from Sb(III) to Sb(V) enhances Lewis acidity by creating a more electron-deficient metal center, which can be described by the presence of positive regions of electrostatic potential known as σ-holes. This heightened acidity makes organoantimony(V) compounds potent receptors for anions.

The interaction between the Lewis acidic antimony center and a Lewis basic anion is a form of non-covalent interaction known as a pnictogen bond. The strength of this interaction can be tuned by modifying the organic substituents on the antimony atom; electron-withdrawing groups tend to increase the Lewis acidity nepjol.info. Organoantimony(V) compounds have been successfully employed in the sensing and capture of various anions, particularly small, hard anions like fluoride.

The table below summarizes the Lewis acidity trends in organoantimony compounds.

| Compound Type | Antimony Oxidation State | Relative Lewis Acidity | Key Features |

| R₃Sb | +3 | Low | Acts as a weak Lewis acid. |

| R₃SbX₂ | +5 | Moderate to High | Acidity increases with the electronegativity of X. |

| R₂SbX₃ | +5 | High | Successive replacement of organic groups with halogens increases acceptor strength nepjol.info. |

| RSbX₄ | +5 | Very High | Strong Lewis acid due to multiple electronegative substituents. |

| ArSbO(OH)₂ | +5 | Significant | The Sb(V) center is rendered Lewis acidic by the oxo and hydroxyl groups. |

This table provides a generalized comparison of Lewis acidity.

In the context of 4-(dihydroxy(oxido)stibino)benzoic acid, the Sb(V) center can coordinate with anionic species or neutral Lewis bases, offering a potential site for substrate binding or for the construction of multi-component assemblies.

While the antimony atom is Lewis acidic, the oxygen atoms of the dihydroxy(oxido)stibino moiety possess lone pairs of electrons and can function as Lewis basic donor sites. The group contains two types of oxygen atoms: those in the hydroxyl (-OH) groups and the terminal oxo (=O) group. These oxygen atoms are capable of coordinating to other metal centers, a fundamental property for the construction of heterometallic complexes.

Transition metal oxo complexes, where an O²⁻ ligand is bound to a metal, are well-established in coordination chemistry and play roles in numerous catalytic processes wikipedia.org. The Sb=O group is analogous to these, and its oxygen atom can act as a donor to a second, different metal ion. Similarly, the hydroxyl groups can be deprotonated to form stibonate bridges (Sb-O-M), linking the antimony center to another metal (M). This behavior is crucial for forming polymeric structures. While the direct coordination chemistry of arylstibonic acid oxygen atoms is a developing field, analogies with phosphate (B84403) and arsenate chemistry suggest a high potential for forming robust bridged structures. The coordination of redox-active O,N,O-donor ligands to antimony(V) has been shown to produce active complexes, highlighting the viability of Sb-O coordination bonds researchgate.net.

The Benzoate (B1203000) Ligand Framework: Coordination Modes and Steric Considerations

The carboxylate group of the benzoic acid framework is a classic and highly predictable coordinating group in the synthesis of metal-organic materials brieflands.comnih.gov. Its coordination behavior is well-documented, providing a reliable tool for linking to a wide array of metal ions.

The carboxylate group can adopt several coordination modes depending on the metal ion, the solvent, and the steric and electronic influence of the para-substituent. These modes allow for the formation of structures with varying dimensionality, from discrete mononuclear complexes to 1D, 2D, or 3D coordination polymers rsc.org.

Monodentate: One oxygen atom of the carboxylate coordinates to a single metal center. This mode is common in complexes where the metal's coordination sphere is sterically crowded nih.gov.

Bidentate Chelate: Both oxygen atoms of the carboxylate coordinate to the same metal center, forming a stable four-membered ring.

Bidentate Bridging (Syn-Syn): The two carboxylate oxygen atoms bridge two different metal centers, often leading to the formation of "paddle-wheel" dinuclear units or linear chains.

Bidentate Bridging (Syn-Anti): This mode also bridges two metal centers but with a different geometry, often resulting in helical or zigzag chain structures.

Mixed Bridging/Chelating Modes: More complex modes are possible, where the carboxylate can bridge multiple metal centers researchgate.netmdpi.com.

The large stibonic acid group in the para position is expected to have minimal steric hindrance on the carboxylate's direct coordination but will influence the long-range packing and topology of the resulting framework.

| Coordination Mode | Description | Typical Resulting Structure |

| Monodentate | One oxygen binds to one metal ion. | Often terminates a chain or is part of a discrete complex nih.gov. |

| Bidentate Chelate | Both oxygens bind to the same metal ion. | Mononuclear or polynuclear complexes with stable M-O₂C rings. |

| Bidentate Bridge (syn-syn) | Each oxygen binds to a different metal ion on the same side. | Dinuclear paddle-wheel units; 1D or 2D polymers. |

| Bidentate Bridge (syn-anti) | Each oxygen binds to a different metal ion on opposite sides. | 1D helical or zigzag chains mdpi.com. |

| Monodentate Bridge | One oxygen atom bridges two metal ions. | Can lead to binuclear or polynuclear structures mdpi.com. |

The phenyl ring of the benzoate framework provides a rigid and planar spacer between the two functional ends of the ligand. This rigidity is crucial for creating predictable and crystalline framework materials, as it limits conformational freedom and directs the geometry of the resulting structure.

Design and Synthesis of Heterometallic Complexes

The unique bifunctional nature of this compound makes it an ideal candidate for the rational design and synthesis of heterometallic complexes. The strategy involves the orthogonal coordination of different metal ions to the two distinct ligand sites. For example, a "hard" metal ion like Zn(II) or a lanthanide could be coordinated by the "hard" oxygen donors of the carboxylate group, while a different metal ion could interact with the stibonic acid moiety.

The synthesis of such systems would typically be approached using stepwise or one-pot solvothermal methods. In a stepwise approach, a primary complex could be formed by reacting the ligand's carboxylate group with a first metal salt (M1). This pre-formed complex would then be reacted with a second metal salt (M2), which would coordinate to the oxygen atoms of the dihydroxy(oxido)stibino group. This approach offers control over the final structure.

This design principle allows for the creation of materials where two different metal-based functionalities can coexist within the same framework. For instance, one metal site could provide catalytic activity while the other imparts specific magnetic or luminescent properties. This concept is analogous to the synthesis of mixed-ligand MOFs, where different organic linkers are used to tune the framework's properties and functionality nih.gov. The use of bifunctional ligands like phosphino-stibines has already proven effective in synthesizing heterometallic complexes with controlled metal-metal distances and potential cooperative effects researchgate.net.

Exploration of Coordination with Transition Metals and Main Group Elements

The coordination behavior of this compound is dictated by its two functional groups, which can interact with metal centers either independently or simultaneously. The carboxylate group is a well-studied coordination moiety, typically binding to metal ions in a monodentate, bidentate chelating, or bridging fashion. The stibonic acid group, containing an antimony(V) center, offers additional coordination possibilities through its oxygen atoms.

Coordination Modes:

Carboxylate Coordination: The deprotonated carboxylate group (-COO⁻) can coordinate to metal ions, forming stable complexes. This interaction is common in the formation of coordination polymers with transition metals like zinc(II) and copper(II), as well as main group elements like magnesium(II).

Stibonic Acid Coordination: The stibonic acid moiety can coordinate through its oxygen atoms. The Sb=O and Sb-OH groups can act as Lewis bases, donating electron pairs to metal centers. This allows for the formation of extended networks where the stibonic acid group bridges multiple metal ions.

Bridging Ligand: The molecule's linear, rigid structure makes it an excellent candidate for acting as a bridging ligand, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The specific dimensionality and topology of the resulting framework depend on the coordination geometry of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

While specific studies on the coordination of this compound with a wide array of metals are not extensively documented, the behavior of analogous benzoic acid derivatives suggests potential for forming stable complexes with both transition metals and main group elements. For instance, 4-hydroxybenzoic acid is known to form coordination polymers with Li⁺, Mg²⁺, and Cu²⁺, where the metal centers are bridged by the anion of the acid. rsc.org Similarly, the coordination of pnictogen-based ligands with transition metals is an active area of research, highlighting the potential for the stibonic acid group to participate in complex formation. nih.gov

Structural and Electronic Characterization of Novel Complexes

The comprehensive characterization of coordination complexes formed with this compound requires a combination of spectroscopic and crystallographic techniques to elucidate their structural and electronic properties.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the carboxylate and stibonic acid groups. A shift in the stretching frequencies of the C=O and O-H bands upon coordination to a metal ion provides evidence of complex formation. For example, the difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group can indicate whether it is acting in a monodentate, bidentate, or bridging fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons in the aromatic ring and functional groups upon complexation provide insight into the ligand's coordination environment.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex. The coordination of the ligand to a metal center can lead to shifts in the absorption bands, providing information about the electronic structure of the resulting complex.

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the coordination polymers and to determine the presence of coordinated or lattice solvent molecules. ijpsr.com

Below is an example data table illustrating the kind of information obtained from the characterization of a related triphenylantimony(V) complex with a benzoic acid derivative, which serves as a model for what could be expected for complexes of this compound. mdpi.com

| Parameter | [Ph₃Sb(acetylsalicylate)₂] | [Ph₃Sb(3-acetoxybenzoate)₂] |

| Coordination Geometry | Distorted trigonal bipyramidal | Distorted trigonal bipyramidal |

| Sb-O Bond Length (Å) | 2.131(2), 2.138(2) | 2.116(3), 2.122(3) |

| O-Sb-O Angle (°) | 176.78(8) | 175.83(10) |

| IR ν(C=O) (cm⁻¹) | 1755 (ester), 1630 (coord. carboxylate) | 1758 (ester), 1635 (coord. carboxylate) |

Comparative Analysis of Ligand Properties with Analogous Pnictogen Carboxylates

The properties of this compound as a ligand can be better understood by comparing it with its lighter and heavier pnictogen analogues, namely 4-arsonobenzoic acid (containing arsenic) and a hypothetical 4-bismutobenzoic acid (containing bismuth). The elements N, P, As, Sb, and Bi belong to Group 15 of the periodic table, also known as the pnictogens. wikipedia.org Moving down the group, several periodic trends influence the coordination chemistry of these elements.

Key Trends and Comparisons:

Atomic Radius and Bond Lengths: As one moves down the pnictogen group from As to Sb to Bi, the atomic radius increases significantly. This leads to longer metal-pnictogen and pnictogen-oxygen bond lengths in their respective complexes. For instance, Bi-S bond lengths in bismuth-thiolate complexes are around 2.54 Å. nih.gov This trend would suggest that the Sb-O bonds in complexes of this compound are longer and potentially weaker than As-O bonds in analogous arsenic complexes, but shorter than Bi-O bonds in bismuth analogues.

Electronegativity and Bond Polarity: Electronegativity decreases down the group (As: 2.18, Sb: 2.05, Bi: 2.02). The decreasing electronegativity influences the polarity of the pnictogen-oxygen bonds and the Lewis acidity of the pnictogen center. The softer nature of the heavier pnictogens like antimony and bismuth means they often prefer to coordinate with softer donor atoms. researchgate.net Bismuth(III), for example, is considered a borderline metal ion with a high affinity for multidentate ligands containing O, N, and S donor atoms. researchgate.net

Stability of Oxidation States: For arsenic and antimony, the +5 oxidation state is relatively stable, as seen in arsonic and stibonic acids. dntb.gov.ua For bismuth, the +5 state is much less stable than the +3 state due to the inert pair effect. Consequently, a bismuth analogue would likely exist as a Bi(III) species, leading to different coordination geometries and reactivity compared to the Sb(V) and As(V) compounds.

Coordination Geometry: The larger size of antimony and bismuth allows for higher coordination numbers and more flexible coordination geometries compared to arsenic. While arsenic-ligand interactions can be relatively weak, the coordination chemistry of antimony and bismuth with carboxylate ligands is well-established, often resulting in complexes with diverse structures. mdpi.commdpi.com

The following table provides a comparative summary of the predicted properties of analogous pnictogen carboxylate ligands based on periodic trends.

| Property | 4-Arsonobenzoic Acid (As) | 4-Stibonobenzoic Acid (Sb) | 4-Bismutobenzoic Acid (Bi) |

| Pnictogen Oxidation State | +5 | +5 | Typically +3 |

| Pnictogen-Oxygen Bond Length | Shortest | Intermediate | Longest |

| Lewis Acidity of Pn Center | Highest | Intermediate | Lowest (for Pn(V)) |

| Coordination Flexibility | Less flexible | More flexible | Most flexible |

| Preference for Donor Atoms | Harder (e.g., O, N) | Borderline | Softer (e.g., S) |

Computational and Theoretical Chemistry of 4 Dihydroxy Oxido Stibino Benzoic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 4-(dihydroxy(oxido)stibino)benzoic acid. These in silico approaches offer a detailed perspective on the molecule's properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation. Key parameters that can be determined include bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy, enthalpy of formation, and Gibbs free energy, can also be computed. These thermodynamic quantities are crucial for understanding the stability of the molecule and predicting the feasibility of chemical reactions. For instance, the calculated energies can help in assessing the relative stability of different isomers or conformers of the compound. While specific DFT data for this compound is not widely published, the expected values for key geometric parameters can be inferred from computational studies on analogous organoantimony(V) compounds and substituted benzoic acids.

Table 1: Illustrative Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds.

| Parameter | Predicted Value |

|---|---|

| Sb-C Bond Length | ~2.1 Å |

| Sb=O Bond Length | ~1.9 Å |

| Sb-OH Bond Length | ~2.0 Å |

| C-C (aromatic) Bond Length | ~1.4 Å |

| C-O (carboxyl) Bond Length | ~1.3 Å |

| O-Sb-O Bond Angle | ~109.5° |

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar organoantimony(V) and benzoic acid derivatives. Actual computed values may vary depending on the level of theory and basis set used.

The nature of the chemical bonds and the distribution of electron density in this compound are critical to understanding its chemical behavior. Computational methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to analyze these aspects. NBO analysis provides a picture of the localized bonds and lone pairs, offering insights into hybridization and donor-acceptor interactions within the molecule.

The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which are indicative of electrophilic and nucleophilic sites, respectively. For organoantimony(V) compounds, MEP maps are particularly useful for identifying regions of positive potential, known as σ-holes, on the antimony atom, which are crucial for forming non-covalent interactions called pnictogen bonds. acs.orgnih.gov The analysis of bonding in related organoantimony(V) compounds has revealed the presence of these σ-holes, suggesting that this compound likely exhibits similar features, influencing its intermolecular interactions and potential for crystal engineering. acs.orgnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control reaction rates and product selectivity.

A key aspect of mechanistic studies is the characterization of transition states, which are the high-energy structures that connect reactants and products. Computational methods can be used to locate and optimize the geometry of these transient species. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For reactions involving organoantimony compounds, such as ligand exchange or redox processes, DFT calculations can provide detailed information about the structure and energetics of the transition states. While specific mechanistic studies on this compound are not extensively documented, computational approaches applied to other complex organic and organometallic reactions have demonstrated the ability to elucidate intricate reaction pathways. researchgate.netresearchgate.netnih.govnih.gov

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data to validate the computed structure and electronic properties. Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions. The computed vibrational frequencies and intensities can aid in the assignment of experimental spectral bands to specific molecular motions. rsc.orgresearchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using quantum chemical methods. These theoretical predictions can be invaluable in interpreting complex NMR spectra and confirming the molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (stibonic acid) | Stretching | 3200-3500 |

| C=O (carboxylic acid) | Stretching | 1680-1710 |

| C-C (aromatic) | Stretching | 1450-1600 |

| Sb=O | Stretching | 800-900 |

Note: These are typical frequency ranges for the indicated functional groups and may vary in the actual computed spectrum of the molecule.

Advanced Computational Methods for Solid-State Properties and Intermolecular Forces

To understand the properties of this compound in the solid state, more advanced computational methods are often required. These methods can account for the periodic nature of crystalline solids and the importance of intermolecular interactions in determining the bulk properties of the material.

Periodic DFT calculations, which model the system as an infinite lattice of repeating unit cells, are particularly suited for studying crystalline materials. These calculations can predict crystal structures, lattice energies, and electronic band structures. For organometallic complexes, it has been shown that modeling the full solid-state environment is crucial for accurately reproducing their structures and reaction energetics. hw.ac.uk

The study of intermolecular forces, such as hydrogen bonding and pnictogen bonding, is also critical for understanding the solid-state behavior of this compound. Computational analysis can quantify the strength of these interactions and predict how they will influence the packing of molecules in a crystal. The presence of both a carboxylic acid group and a stibonic acid group suggests that hydrogen bonding will play a significant role in the solid-state structure. Furthermore, as indicated by studies on related compounds, pnictogen bonding involving the antimony atom is also a likely and important intermolecular interaction. acs.orgnih.govnih.gov

Advanced Materials Science: Design and Engineering of Antimony Based Architectures

Precursor Chemistry for Thin Film Deposition and Electronic Materials

The fabrication of advanced electronic materials and thin films relies heavily on the precise control offered by various deposition techniques, including Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and solution-based methods like sol-gel processing. The quality, purity, and properties of the resulting antimony-based architectures are intrinsically linked to the chemical and physical characteristics of the antimony precursor compounds used. While direct studies on 4-(Dihydroxy(oxido)stibino)benzoic acid as a precursor are not extensively documented in scientific literature, its structure—featuring both an organo-metallic bond (Sb-C) and hydrolyzable groups (Sb-OH)—suggests its potential applicability, particularly in solution-based deposition techniques. This section will explore the broader field of antimony precursor chemistry, drawing parallels to the functionalities present in this compound.

The design of a suitable precursor is a critical first step in thin film deposition. Key properties for a precursor include sufficient volatility to allow for transport to the substrate in vapor-phase techniques, and good solubility in appropriate solvents for solution-based methods. Thermal stability is also paramount; the precursor must be stable enough to be transported without premature decomposition, yet reactive enough to decompose cleanly on the substrate surface at the desired deposition temperature. For organometallic precursors, the nature of the organic ligands can significantly influence these properties.

CVD and ALD are powerful techniques for depositing high-quality, conformal thin films, essential for modern electronics. These methods require precursors that are volatile and thermally stable. A variety of organoantimony compounds have been investigated for these purposes. For instance, tris(dimethylamino)antimony(III) has been used for the ALD of antimony oxide films. nih.govaip.org Similarly, antimony thiolates, such as Sb(StBu)3, have been employed as single-source precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of antimony sulfide (B99878) (Sb2S3) thin films. researchgate.netresearchgate.net

The selection of ligands in these organoantimony precursors is crucial. Bulky or fluorine-containing organic groups can enhance volatility. For example, novel antimony(III) carboxamide complexes have been synthesized to act as highly volatile precursors for antimony oxide thin film deposition. nih.gov These precursors demonstrate that careful ligand design can lead to low melting points and high vapor pressures, which are desirable for ALD and CVD processes. nih.gov The table below summarizes some organoantimony precursors used in vapor deposition techniques.

| Precursor Compound | Deposition Technique | Target Material | Deposition Temperature (°C) | Key Characteristics |

| Tris(dimethylamino)antimony(III) | ALD | Sb2O5, Sb2O3 | 120-270 | Good volatility, used with ozone or H2O2 as co-reactant. nih.govaip.org |

| Antimony Thiolates (e.g., Sb(StBu)3) | MOCVD | Sb2S3 | 300-450 | Single-source precursor, film morphology dependent on substrate. researchgate.net |

| Antimony Carbamates (e.g., Sb(O2CNMe2)3) | LP-CVD | Sb2O3 | ~400 | Sufficient volatility, requires relatively high deposition temperature. nih.gov |

| Silyl-antimony precursors | ALD/CVD | Ge-Sb-Te | N/A | Used for phase-change memory materials. |

| Antimony Ethoxide (Sb(OC2H5)3) | Pseudo-ALD | Sb2Te3 | >150 | Used with a co-reactant (NH3) to enhance deposition. rsc.org |

Solution-based techniques, such as sol-gel processing and spin coating, offer advantages in terms of cost-effectiveness and scalability. The chemistry of these processes revolves around the hydrolysis and condensation of precursor molecules in a solvent to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network). This compound, with its hydroxyl (-OH) and carboxylic acid (-COOH) functionalities, is structurally well-suited for such processes. The hydroxyl groups attached to the antimony atom can undergo hydrolysis and condensation reactions, similar to metal alkoxides, to form an extended Sb-O-Sb network. The carboxylic acid group can aid in solubility and can also participate in complexation or gel formation.

In the context of sol-gel synthesis, antimony alkoxides like antimony(III) isopropoxide have been used to produce antimony oxides. researchgate.net However, simple alkoxides can be highly reactive, leading to uncontrolled precipitation. To moderate this reactivity, chelating agents are often employed. Citric acid, for example, has been used in the sol-gel synthesis of antimony particles for sodium-ion battery anodes, starting from antimony oxide or antimony acetate. mdpi.com The citric acid acts as a gelling agent and can also facilitate the reduction of antimony ions to metallic antimony during subsequent thermal treatment. mdpi.com

The use of antimony carboxylates, such as bis(1-adamantanecarboxylato)triphenylantimony, has also been explored, demonstrating the versatility of organoantimony compounds with oxygen-containing ligands. researchgate.net Solution-based methods have also been successfully applied to deposit antimony chalcogenide thin films for solar cell applications. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net These processes often use simple inorganic salts like antimony(III) chloride (SbCl3) or antimony(III) iodide (SbI3) dissolved in organic solvents. mdpi.com This highlights that even without complex organic ligands, solution processing is a viable route for creating antimony-based electronic materials.

The table below provides examples of precursor systems used in solution-based deposition of antimony-containing materials.

| Precursor System | Deposition Technique | Target Material | Solvent(s) | Key Features |

| SbCl3 and Selenourea/SbI3 | Spin Coating | SbSeI | DMF, NMP | Precursor engineering by mixing solutions allows phase control. mdpi.com |

| Antimony Oxide (Sb2O3) and Citric Acid | Sol-Gel | Sb particles | Nitric Acid | Chloride-free route; citric acid acts as gelling and reducing agent. mdpi.com |

| Antimony(III) Isopropoxide | Sol-Gel | Sb2O3, α-Sb2O4 | N/A | Hydrolysis and condensation of alkoxide precursor. researchgate.net |

| Triphenylantimony and Carboxylic Acids | Synthesis | Triarylantimony dicarboxylates | Diethyl ether | Demonstrates formation of stable Sb(V) carboxylate compounds. researchgate.net |

Analytical Methodologies for Antimony Speciation in Research Contexts

Advanced Separation Techniques Coupled with Elemental Detection

To overcome the challenges of antimony speciation, researchers rely on advanced hyphenated analytical techniques that combine the high separation power of liquid chromatography with the exceptional sensitivity and selectivity of elemental mass spectrometry.

The coupling of High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the most widely used and robust technique for antimony speciation analysis. publish.csiro.aunih.gov In this setup, the sample is injected into the HPLC system, where different antimony species are separated on a chromatographic column. The eluent from the column is then introduced directly into the ICP-MS. The high-temperature plasma of the ICP-MS atomizes and ionizes all antimony-containing molecules, and the mass spectrometer detects the antimony ions, allowing for element-specific quantification of each separated species. nih.gov

Anion-exchange columns are commonly used for the separation of Sb(III) and Sb(V). nih.govdeepdyve.com For example, a mobile phase containing 10 mmol L⁻¹ EDTA and 1 mmol L⁻¹ phthalic acid at pH 4.5 can achieve baseline separation of the two inorganic species. nih.gov The method provides very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, making it suitable for trace analysis in environmental samples. nih.govdeepdyve.com

A more recent development, Frontal Chromatography-ICP-MS (FC-ICP-MS), offers a promising alternative for rapid antimony speciation. mdpi.comnih.gov This technique is particularly effective for the analysis of inorganic Sb(III) and Sb(V) in water samples. researchgate.net The separation is achieved on a short cation-exchange column. In an acidic mobile phase (e.g., dilute nitric acid), Sb(III) exists as a cation and is retained by the column, while the neutral Sb(V) species passes through unretained. mdpi.comresearchgate.net

The primary advantages of FC-ICP-MS are its speed and simplicity. The analysis time can be remarkably short—as low as 150 seconds—with detection limits below 1 ng kg⁻¹. mdpi.comnih.gov This high throughput and reduced consumption of reagents and generation of waste position FC-ICP-MS as a "greener" analytical technique compared to traditional HPLC-ICP-MS. mdpi.com

| Parameter | HPLC-ICP-MS | FC-ICP-MS | References |

|---|---|---|---|

| Principle | Separation of anionic species on an anion-exchange column | Separation of cationic Sb(III) from neutral Sb(V) on a cation-exchange column | mdpi.comnih.gov |

| Typical Application | Speciation of inorganic and organic Sb in various matrices | Rapid speciation of inorganic Sb(III) and Sb(V) in water | nih.govresearchgate.netnih.gov |

| Analysis Time | Several minutes (e.g., >5 min) | Very short (e.g., 150 seconds) | mdpi.comdeepdyve.com |

| Detection Limit | Low ng/L range (e.g., 20-65 ng/L) | Sub ng/kg range (e.g., <1 ng/kg) | mdpi.comnih.gov |

| Advantages | Well-established, versatile for various species and matrices | Extremely fast, high throughput, "green" methodology | publish.csiro.aunih.gov |

| Limitations | Longer analysis time, potential for low recovery due to polymer formation | Primarily developed for inorganic speciation in aqueous samples | rsc.orgmdpi.com |

Applications in Environmental Chemical Research

The analytical methodologies described above are extensively applied in environmental chemical research to understand the fate and transport of antimony. Speciation analysis is crucial in studies of water quality, soil contamination, and atmospheric pollution. nih.govnih.gov

For instance, HPLC-ICP-MS has been used to determine Sb(V) and Sb(III) concentrations in tap water and in aqueous extracts of airborne particulate matter. deepdyve.com Such studies have revealed the presence of not only the major inorganic species but also trimethylantimony (B1201520) and other unknown antimony species in atmospheric samples. researchgate.net In soil science, these methods are used to assess the mobility and bioavailability of antimony in contaminated sites, such as those affected by mining or industrial activities. tandfonline.com An optimized extraction procedure for soil speciation analysis might use 100 mmol L⁻¹ citric acid at pH 2.08, which can then be analyzed by HPLC-ICP-MS to quantify the different forms. nih.gov

Recent applications of FC-ICP-MS have focused on urgent environmental issues like the leaching of antimony from polyethylene (B3416737) terephthalate (B1205515) (PET) plastics used in water bottles. mdpi.comnih.gov This rapid technique allows for efficient monitoring of the release of both total antimony and its specific oxidation states from consumer products into water sources. nih.gov

| Environmental Matrix | Analytical Technique | Key Findings | References |

|---|---|---|---|

| Soil (Traffic Contaminated) | HPLC-ICP-MS | Total Sb was 4.17 µg/g. Optimized extraction detected 43.2% as Sb(V) and 6.0% as Sb(III). | nih.gov |

| Airborne Particulate Matter | HPLC-ICP-MS | Sb(V) was the major species (~80%), but trimethylantimony species and other unknown forms were also detected. | researchgate.net |

| Water (from PET plastics) | FC-ICP-MS | The method allows for rapid (150 s) quantification of Sb(III) and Sb(V) leaching from plastics. | mdpi.comnih.gov |

| Tap Water | HPLC-ICP-MS | Method was successfully applied to determine Sb(V) and Sb(III) concentrations. | deepdyve.com |

| Marine Biota (Algae) | HPLC-(UV)-HG-AFS | EDTA was the best extracting solution; only inorganic Sb(V) and Sb(III) were detected, but results suggested the presence of unknown species. | uc.cl |

Information Unvailable for "4-(Dihydroxy(oxido)stibino)benzoic acid"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific information regarding the analytical methodologies for the speciation of "this compound" in research contexts, its role in the biogeochemical cycling of antimony, or its transformation in model environmental systems.

The available literature focuses on the broader topics of antimony speciation, including inorganic forms such as Sb(III) and Sb(V), and some simple methylated organoantimony compounds. Methodologies for the analysis of these more common antimony species are well-documented. Similarly, research on the biogeochemical cycling and environmental transformation of antimony centers on the interplay between its inorganic forms and their interaction with environmental matrices like soil and water.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified sections and subsections of the requested article, as no such information appears to be publicly available.

Q & A

Q. What are the recommended synthetic routes for 4-(Dihydroxy(oxido)stibino)benzoic acid in laboratory settings?

Methodological Answer: Synthesis of stibino-substituted benzoic acid derivatives typically involves coupling reactions between benzoic acid precursors and antimony-containing reagents. A generalized approach includes:

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) in the presence of ligands like triphenylphosphine, as observed in analogous phosphorylated benzoic acid syntheses .

- Reaction Conditions : Conducted in anhydrous solvents (e.g., toluene or THF) under inert atmospheres (N₂/Ar) at 80–100°C for 12–24 hours .

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .

Validation : Monitor reaction progress via TLC and confirm final product purity via HPLC (>95%) and elemental analysis .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., P95) for aerosolized particles .

- Storage : Store at –10°C in airtight, light-resistant containers to prevent degradation. Ensure secondary containment to avoid spills .

- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Use activated carbon to neutralize spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stibino-benzoic acid derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : Antimony-oxo groups may exhibit dynamic equilibria, altering spectral peaks. Use variable-temperature NMR to identify tautomeric states .

- Crystallographic Validation : Perform single-crystal X-ray diffraction to confirm molecular geometry and compare with computational models (DFT calculations) .

- Cross-Technique Correlation : Combine mass spectrometry (HRMS) with IR and UV-Vis spectroscopy to validate functional groups and electronic transitions .

Q. What strategies optimize reaction yields for antimony-substituted benzoic acids under variable conditions?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF) .

- Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., oxidized antimony species) and adjust stoichiometry or redox conditions .

- Scale-Up Considerations : For larger batches, optimize mixing efficiency and heat transfer using flow chemistry systems to maintain consistency .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Enzyme Assays : Test inhibition kinetics against target enzymes (e.g., dehydrogenases) using spectrophotometric assays (IC₅₀ determination) .

- Microbial Studies : Evaluate antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria, referencing CLSI guidelines .

- Toxicity Profiling : Conduct cytotoxicity assays (MTT/propidium iodide) on mammalian cell lines, comparing with structurally related compounds .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of stibino-benzoic acids be addressed?

Methodological Answer:

- Accelerated Stability Testing : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via HPLC. Compare with literature data to identify environmental sensitivity .